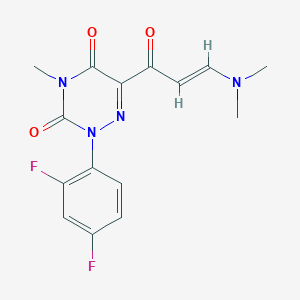
2-(2,4-Difluorophenyl)-6-(3-(dimethylamino)acryloyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Difluorophenyl)-6-(3-(dimethylamino)acryloyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C15H14F2N4O3 and its molecular weight is 336.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2,4-Difluorophenyl)-6-(3-(dimethylamino)acryloyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic compound belonging to the triazine class of molecules. Its unique structure incorporates a difluorophenyl group and a dimethylaminoacryloyl moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C15H14F2N4O3
- Molecular Weight : 336.29 g/mol
- CAS Number : 1164548-78-0
- Predicted Boiling Point : 414.0 ± 55.0 °C
- Density : 1.34 ± 0.1 g/cm³
Antimicrobial Activity
Research indicates that compounds containing the triazine ring often exhibit significant antimicrobial properties. The biological activity of related triazines suggests that the compound may possess antibacterial and antifungal effects.
-
Antibacterial Activity :
- Triazine derivatives have shown activity against various Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- The presence of the difluorophenyl group may enhance lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy.
- Antifungal Activity :
The mechanism by which triazine derivatives exert their biological effects often involves interaction with specific enzymes or cellular structures:
- Enzyme Inhibition :
- Molecular Interactions :
Study on Antimicrobial Efficacy
A comparative study evaluated several triazine derivatives against a panel of bacterial strains. The compound exhibited promising antibacterial activity with an MIC comparable to standard antibiotics such as norfloxacin . The study highlighted the potential of this compound as a new antimicrobial agent.
Evaluation of Antifungal Properties
In vitro studies demonstrated that triazine derivatives significantly inhibited the growth of Candida albicans at low concentrations (MIC: 0.5 μg/mL), outperforming conventional antifungals like fluconazole . This positions the compound as a candidate for further development in antifungal therapies.
Summary Table of Biological Activities
| Activity Type | MIC (μg/mL) | Organisms Tested |
|---|---|---|
| Antibacterial | 0.125 - 8 | Staphylococcus aureus, E. coli |
| Antifungal | 0.5 | Candida albicans, Aspergillus fumigatus |
属性
IUPAC Name |
2-(2,4-difluorophenyl)-6-[(E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O3/c1-19(2)7-6-12(22)13-14(23)20(3)15(24)21(18-13)11-5-4-9(16)8-10(11)17/h4-8H,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIWCNHHMUYWQJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=C(C=C(C=C2)F)F)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=NN(C1=O)C2=C(C=C(C=C2)F)F)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













